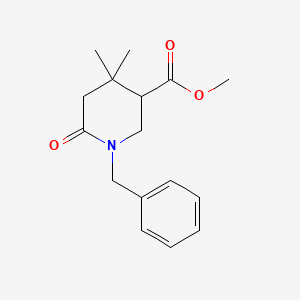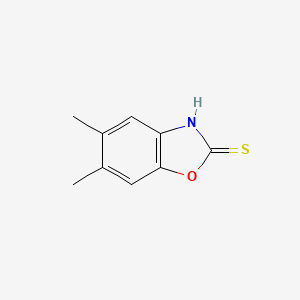![molecular formula C13H12N2O3S B13354100 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 807388-77-8](/img/structure/B13354100.png)
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a pyrrole ring and a nicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate typically involves the condensation of 2-(methylthio)nicotinic acid with 2-(1H-pyrrol-2-yl)ethanone. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrole ring positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyrrole and nicotinate derivatives.
Scientific Research Applications
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Indole derivatives: Contain a bicyclic ring system similar to the pyrrole ring and are known for their diverse biological activities.
Imidazole derivatives: Feature a five-membered ring with nitrogen atoms, similar to the pyrrole ring, and are widely used in medicinal chemistry.
Uniqueness
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-(methylthio)nicotinate is unique due to its combination of a pyrrole ring with a nicotinate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
807388-77-8 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3S/c1-19-12-9(4-2-7-15-12)13(17)18-8-11(16)10-5-3-6-14-10/h2-7,14H,8H2,1H3 |
InChI Key |
KAEMDDLYZHCBHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CN2 |
solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13354032.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13354034.png)
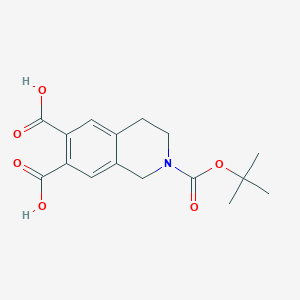
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13354049.png)
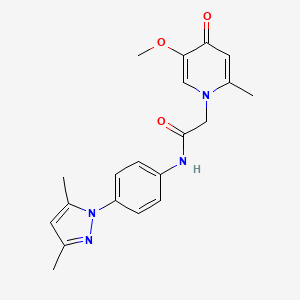
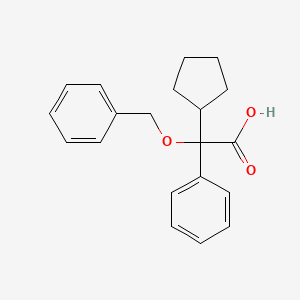
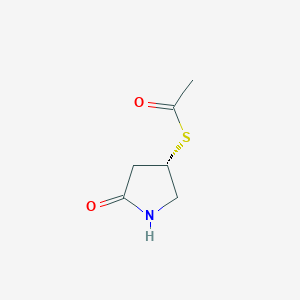
![3-[(Benzylsulfanyl)methyl]-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354078.png)
![Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B13354084.png)
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13354086.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13354089.png)
